

solubility of "1-phenyl-1H-pyrrole-2-carboxylic acid" in organic solvents

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Compound of Interest

Compound Name: 1-phenyl-1H-pyrrole-2-carboxylic acid

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An In-Depth Technical Guide to the Organic Solvent Solubility of **1-phenyl-1H-pyrrole-2-carboxylic acid**

Executive Summary

1-phenyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound of significant interest in synthetic and medicinal chemistry, serving as a versatile building block for more complex molecular architectures. A thorough understanding of its solubility profile in organic solvents is paramount for its effective utilization in reaction design, purification, formulation, and analytical characterization. This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound. We will delve into the physicochemical properties that govern its solubility, offer a predicted solubility profile based on first principles, and provide detailed, field-proven protocols for its experimental determination. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of this molecule's behavior in solution.

Molecular Profile of 1-phenyl-1H-pyrrole-2-carboxylic acid

A molecule's solubility is intrinsically linked to its structure and resulting physicochemical properties. The subject compound, **1-phenyl-1H-pyrrole-2-carboxylic acid**, possesses

distinct functional regions that dictate its interaction with various solvents.

- The Carboxyl Group (-COOH): This is the primary polar, protic functional group. It can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens). This feature is critical for solubility in polar protic solvents.
[\[1\]](#)[\[2\]](#)
- The Aromatic Rings (Phenyl and Pyrrole): The phenyl group and the pyrrole ring are significant nonpolar, hydrophobic components.[\[1\]](#) These large, nonpolar surfaces favor interactions with nonpolar or moderately polar aprotic solvents through van der Waals forces. Their presence generally reduces solubility in highly polar solvents like water.[\[1\]](#)[\[3\]](#)

The interplay between the polar carboxyl group and the nonpolar aromatic systems creates a complex solubility profile. The key physicochemical properties are summarized below.

Table 1: Physicochemical Properties of **1-phenyl-1H-pyrrole-2-carboxylic acid**

Property	Value	Source
Molecular Formula	C ₁₁ H ₉ NO ₂	PubChem [4]
Molecular Weight	187.19 g/mol	PubChem [4]
IUPAC Name	1-phenylpyrrole-2-carboxylic acid	PubChem [4]

| Appearance | Predicted to be a solid powder | General property of similar acids[\[5\]](#) |

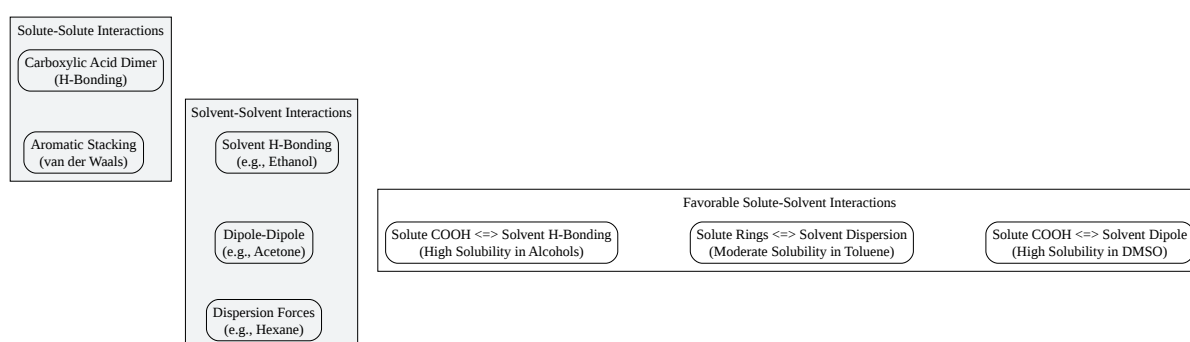
Theoretical Principles of Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the Gibbs free energy of mixing. For dissolution to be favorable, the energy released from solute-solvent interactions must overcome the energy required to break the solute-solute lattice forces and disrupt solvent-solvent interactions.

The principle of "like dissolves like" is a useful heuristic.[\[6\]](#) Polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents. **1-phenyl-1H-pyrrole-2-**

carboxylic acid, with both polar and nonpolar characteristics, is expected to exhibit nuanced behavior.

- In Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in strong hydrogen bonding with the carboxylic acid group, facilitating solubility. However, the large hydrophobic phenyl and pyrrole rings will counteract this effect.[\[1\]](#)[\[7\]](#)
- In Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents can act as hydrogen bond acceptors for the carboxylic acid's proton. Solvents with high Lewis basicity and carbonyl functional groups have been shown to be particularly effective at solubilizing carboxylic acids.[\[8\]](#)[\[9\]](#)
- In Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low. While the aromatic rings can interact favorably with solvents like toluene, these interactions are unlikely to be strong enough to overcome the powerful hydrogen bonding and dimerization that occurs between the carboxylic acid molecules in the solid state.[\[10\]](#)[\[11\]](#)



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Caption: Key intermolecular forces governing solubility.

Predicted Solubility Profile

While experimentally determined quantitative data is not readily available in the literature, a qualitative solubility profile can be predicted based on the structural analysis and established chemical principles. This serves as a practical starting point for solvent selection in the laboratory.

Table 2: Predicted Qualitative Solubility of **1-phenyl-1H-pyrrole-2-carboxylic acid**

Solvent Class	Example Solvent	Predicted Solubility	Rationale
Polar Protic	Methanol, Ethanol	High	Strong hydrogen bonding with the -COOH group. [1]
	Water (pH 7)	Low / Insoluble	The large hydrophobic phenyl and pyrrole moieties dominate, disrupting water's H-bond network. [1] [3]
	Acetic Acid	High	The solvent is structurally similar and can readily participate in hydrogen bonding.
Polar Aprotic	Dimethyl Sulfoxide (DMSO)	Very High	Strong H-bond acceptor and highly polar nature effectively solvates both polar and nonpolar parts of the molecule. [12]
	N,N-Dimethylformamide (DMF)	High	Strong H-bond acceptor and polar.
	Acetone	Moderate	Can accept hydrogen bonds, but its lower polarity compared to DMSO may limit its capacity.
	Acetonitrile	Low to Moderate	Less effective at solvating the carboxylic acid group compared to DMSO or DMF.

Solvent Class	Example Solvent	Predicted Solubility	Rationale
Nonpolar	Toluene	Low	Favorable π - π interactions with the aromatic rings are insufficient to break the strong solute-solute H-bonds.[10]
	Diethyl Ether	Low to Moderate	Can act as an H-bond acceptor, but the overall nonpolar character dominates.[10]
	Hexane, Heptane	Very Low / Insoluble	Dominated by weak dispersion forces, which cannot overcome the solute's lattice energy.[6]

| Basic Aqueous | 5% aq. NaHCO_3 , 5% aq. NaOH | Soluble | The carboxylic acid is deprotonated to form a highly polar and water-soluble carboxylate salt.[13][14] |

Standardized Protocols for Experimental Solubility Determination

To move beyond prediction, rigorous experimental measurement is required. The choice of method often depends on the required accuracy, throughput, and available equipment. As a Senior Application Scientist, I recommend the following self-validating protocols.

Protocol 4.1: Equilibrium Shake-Flask Method (Thermodynamic Solubility)

This method is considered the gold standard for determining the true thermodynamic equilibrium solubility.[12] It measures the concentration of a saturated solution after a sufficient equilibration period.

Causality Behind Experimental Choices:

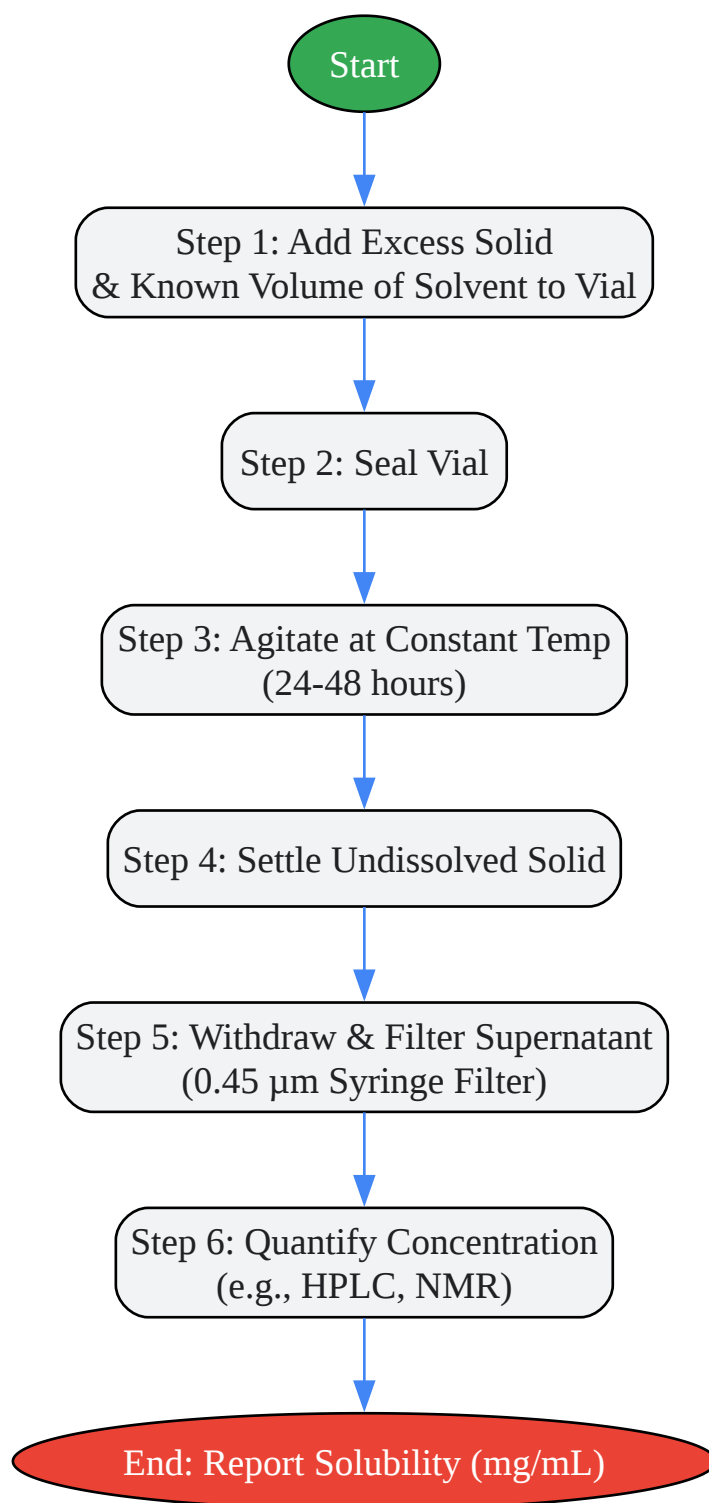
- **Excess Solid:** Using an excess of the solid ensures that the solution reaches saturation.
- **Equilibration Time:** A 24-48 hour period is crucial to allow the system to reach thermodynamic equilibrium, avoiding misleading results from metastable states or slow dissolution kinetics.
- **Temperature Control:** Solubility is temperature-dependent, so maintaining a constant temperature is essential for reproducibility.
- **Filtration:** A 0.45 μm filter is used to remove all undissolved solid particles, ensuring that the analyzed solution is the true saturated supernatant.

Step-by-Step Methodology:

- Add an excess amount of **1-phenyl-1H-pyrrole-2-carboxylic acid** (e.g., 5-10 mg) to a 2 mL glass vial. The exact mass should be recorded.
- Dispense a known volume of the desired organic solvent (e.g., 1.0 mL) into the vial.
- Seal the vial tightly to prevent solvent evaporation.
- Place the vial in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C).
- Agitate the mixture for 24 to 48 hours.
- After equilibration, allow the vial to stand for at least 1 hour for the excess solid to settle.
- Carefully withdraw a sample of the supernatant using a syringe. Avoid disturbing the solid at the bottom.
- Filter the supernatant through a 0.45 μm syringe filter (ensure the filter material is compatible with the solvent) into a clean analysis vial.
- Quantify the concentration of the compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or

Nuclear Magnetic Resonance (NMR).[6]

- Calculate the solubility in units such as mg/mL or mol/L.



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